2-(环己基(甲基)氨基)-2-苯基乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

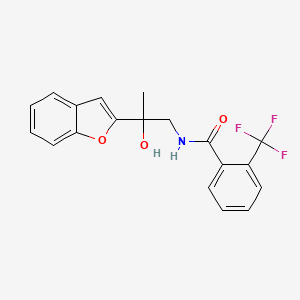

The compound “2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride” is a complex organic molecule. It contains a cyclohexyl group, a methylamino group, a phenyl group, and an acetic acid group. The presence of these functional groups suggests that this compound could participate in various chemical reactions typical for amines, carboxylic acids, and aromatic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest it could undergo a variety of reactions. For example, the amine group could participate in acid-base reactions, the carboxylic acid could undergo esterification, and the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amine could make it soluble in polar solvents .科学研究应用

金属配合物合成

2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride has been utilized in the synthesis of metal complexes. A study by Ikram et al. (2015) involved the reaction of a related amino acid with 2-hydroxynaphthaldehyde to produce Schiff base ligands, which were then reacted with metal ions. These compounds showed significant xanthine oxidase inhibitory activities and free radical scavenging properties, with potential applications in biochemistry and pharmacology (Ikram et al., 2015).

光催化

The compound has relevance in photocatalysis research. Martínez et al. (2011) investigated the photocatalytic degradation of diclofenac (2-[2′, 6′-(dichlorophenyl)amino]phenylacetic acid) using various photocatalysts. This study highlights its potential role in environmental science, particularly in the degradation of pharmaceutical compounds in water treatment processes (Martínez et al., 2011).

酶抑制

The compound's structure is useful in enzyme inhibition studies. For example, the inhibition of xanthine oxidase, an enzyme involved in purine metabolism, has been explored using compounds derived from 2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride. These studies are significant in understanding biochemical pathways and developing therapeutic agents (Ikram et al., 2015).

药物合成

In the pharmaceutical industry, derivatives of this compound have been used in the synthesis of various drugs. For instance, its derivatives have been involved in synthesizing antidepressants and other therapeutic agents, showcasing its versatility in medicinal chemistry (张桂森, 2007).

作用机制

属性

IUPAC Name |

2-[cyclohexyl(methyl)amino]-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-16(13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12;/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCULINVXRYKAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)

![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)

![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)

![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)